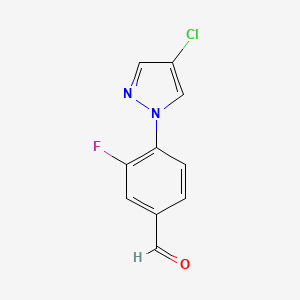
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a fluorobenzaldehyde moiety
Vorbereitungsmethoden
The synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 3-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product .
Analyse Chemischer Reaktionen
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases like cancer and inflammation.
Materials Science: This compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological context .
Vergleich Mit ähnlichen Verbindungen
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can be compared with other pyrazole derivatives, such as:
4-Chloro-1H-pyrazole: Lacks the fluorobenzaldehyde moiety, making it less versatile in certain applications.
3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine:
Eigenschaften
Molekularformel |
C10H6ClFN2O |
|---|---|
Molekulargewicht |
224.62 g/mol |
IUPAC-Name |
4-(4-chloropyrazol-1-yl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H |
InChI-Schlüssel |
QAUKMQWKBFRMOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)F)N2C=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


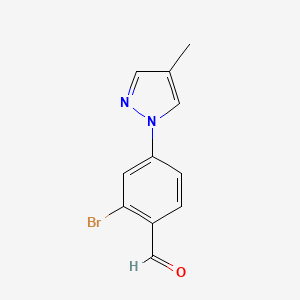
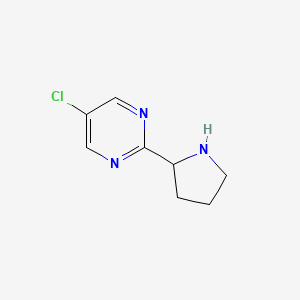
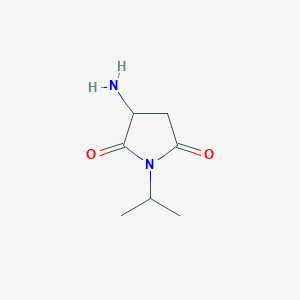
amine](/img/structure/B13302300.png)
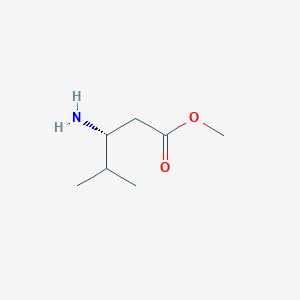
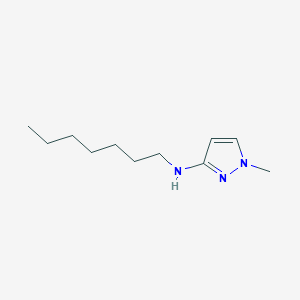


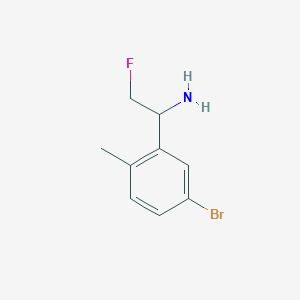
![tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)
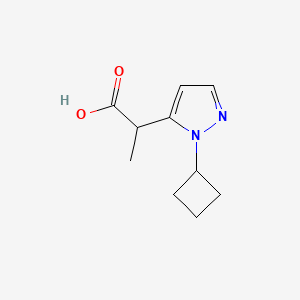

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
